2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
Overview
Description
Chemical Reactions Analysis
Azetidines are known to participate in various chemical reactions, including ring-opening reactions, substitutions, and additions . Thiazoles can undergo electrophilic and nucleophilic substitution reactions at the carbon between the nitrogen and sulfur atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine and thiazole rings, and the ether linkage. For example, the polarity of these groups would likely make the compound soluble in polar solvents .Scientific Research Applications
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Field: Organic Chemistry
- Application: This compound can be used in the synthesis of new azetidine and oxetane amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Method: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
- Results: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
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Synthetic Facets of Immensely Reactive Azetidines
- Field: Synthetic Chemistry
- Application: Azetidines, such as “2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole”, are immensely reactive and have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
- Method: The synthetic chemistry of azetidines constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry .
- Results: Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .
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Synthesis of Functionalized Azetidines
- Field: Synthetic Chemistry
- Application: The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .
- Method: This method involves the use of light to induce a reaction between an imine and an alkene, resulting in the formation of an azetidine .
- Results: Despite the inherent challenges associated with this reaction, it has been used successfully to synthesize functionalized azetidines .
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Synthesis of Heterocyclic Amino Acid Derivatives
- Field: Organic Chemistry
- Application: This compound can be used in the synthesis of new heterocyclic amino acid derivatives . Methyl 2- (oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3- (acetoxymethyl)oxetane compounds .
- Method: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
- Results: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Safety And Hazards
properties
IUPAC Name |
2-(azetidin-3-yloxymethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-11-7(9-1)5-10-6-3-8-4-6/h1-2,6,8H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVCQZXCMKASNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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